2-[(Pyridin-4-yl)methoxy]pyrazine
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Overview
Description
2-[(Pyridin-4-yl)methoxy]pyrazine is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.202. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic N-Oxide Molecules in Drug Development and Organic Synthesis
Heterocyclic N-oxide molecules, including pyrazine derivatives, play a significant role in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological importance. Their applications extend to forming metal complexes, designing catalysts, asymmetric synthesis, and medicinal applications, showcasing potential in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Spin Crossover and Magnetic Properties
Spin crossover (SCO) active complexes of iron(II) involving pyrazole-pyridine/pyrazine ligands are studied for their synthesis, magnetic properties, and structural characterization. These complexes demonstrate significant SCO properties influenced by synthesis and crystallization methods, highlighting their potential in material science and magnetism research (Olguín & Brooker, 2011).
Pharmacological Properties of Pyrazine Derivatives
Pyrazine derivatives have been recognized for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. Their widespread occurrence in nature and various synthetic methods have made them a focal point of research for developing clinically relevant compounds (Ferreira & Kaiser, 2012).
Pyrazines in Food Science
The generation of pyrazines through the Maillard reaction is an important aspect of food science, contributing to the baking, roasted, and nutty flavors in food products. Control strategies for pyrazines generation, including reactant modification and reaction conditions, offer insights into enhancing desirable flavors or minimizing off-flavors in food processing (Yu et al., 2021).
Medicinal Chemistry and Total Synthesis
Pyrazine and phenazine heterocycles are pivotal in drug discovery and medicinal chemistry due to their biological activities relevant to disease treatment. These compounds have been subjects of total synthesis approaches, highlighting their potential in innovative synthetic methodologies and therapeutic applications (Huigens et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been shown to target various enzymes and receptors, which suggests that 2-[(pyridin-4-yl)methoxy]pyrazine may have a similar range of targets .
Mode of Action
It is likely that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ function .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
2-(pyridin-4-ylmethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-3-11-4-2-9(1)8-14-10-7-12-5-6-13-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKZKVPMOTEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.